molecular formula C10H11Cl2NO B1622692 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide CAS No. 91900-33-3

2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide

Cat. No.: B1622692
CAS No.: 91900-33-3
M. Wt: 232.1 g/mol
InChI Key: LHQVFSANFAUBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide is an organic compound characterized by the presence of a chloro-substituted acetamide group attached to a 4-chlorophenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 4-chlorophenyl ethylamine with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetone, under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. It is often utilized in the production of agrochemicals and specialty chemicals due to its reactivity and ability to form derivatives through substitution reactions.

Reactions Involving 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
The compound can undergo several types of reactions:

  • Oxidation : Produces carboxylic acids or ketones.
  • Reduction : Yields amines or alcohols.
  • Substitution : Generates various substituted derivatives depending on the nucleophile used.

Biological Applications

Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activities. It has been studied for its potential as an antiallergic and anti-inflammatory agent. The compound's structural similarities to known pharmaceuticals suggest it could be effective in treating conditions such as allergic rhinitis and asthma.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications.

CompoundActivityTested Strains
This compoundModerate antibacterial activityE. coli, S. aureus
Related chloroacetamidesBroad-spectrum activityDrug-resistant strains of Candida

Anticancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro tests demonstrated that the compound could induce apoptosis in colorectal and lung cancer cells, indicating its potential as an anticancer agent.

Cytotoxicity Assessment

Cell LineViability (%)Concentration (µM)
Caco-239.810
A54956.910

Summary of Findings

The applications of this compound span multiple scientific domains, including:

  • Chemical Research : As an intermediate for synthesizing complex organic compounds.
  • Biological Studies : Investigating its potential as an antiallergic and antimicrobial agent.
  • Pharmaceutical Development : Exploring its efficacy as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, it may inhibit enzyme activity or interfere with cellular signaling processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-chlorophenyl)acetamide
  • 2-chloro-N-(4-chlorophenyl)acetamide
  • N-(4-chlorophenyl)acetamide

Uniqueness

2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide is unique due to the presence of both chloro and ethyl groups, which confer distinct chemical and biological properties compared to its analogs. This structural uniqueness may result in different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Biological Activity

2-Chloro-N-[1-(4-chlorophenyl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties. The compound's structural uniqueness, characterized by the presence of chloro and ethyl groups, may influence its reactivity and biological profile.

  • Molecular Formula : C10H11Cl2NO
  • Molecular Weight : 232.1 g/mol
  • Boiling Point : 368.8 °C
  • Melting Point : 168 °C
  • Density : 1.4 g/cm³

The biological activity of this compound is thought to involve interactions with specific molecular targets, leading to modulation of various biological pathways. These interactions may inhibit enzyme activities or interfere with cellular signaling processes, resulting in observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, with a focus on bacterial strains.

Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans8.0 μg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against breast cancer cell lines.

Case Study: Anticancer Activity

In a study conducted at Tata Memorial Hospital, Mumbai, derivatives of this compound were synthesized and tested for their anticancer activity against MCF-7 (breast cancer) cells. Among the tested derivatives, one exhibited significant inhibition of cell proliferation:

  • Compound Tested : N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide
  • Activity : Strong anticancer activity with IC50 values indicating effective cell growth inhibition.

This compound's mechanism involved the modulation of COX/LOX pathways, which are crucial in cancer progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Anti-inflammatory Efficacy Data

ModelObserved Effect
Carrageenan-induced paw edemaSignificant reduction in edema
Lipopolysaccharide (LPS) modelDecreased cytokine levels (TNF-α, IL-6)

These results indicate potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQVFSANFAUBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393594
Record name 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91900-33-3
Record name 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, a solution of 4.67 g (0.03 mol) of racemic 1-(4-chloro-phenyl)ethylamine in 40 ml of methyl tert-butyl ether is admixed successively with stirring with 5.5 g (0.045 mol) of ethyl chloroacetate and 0.4 g of Novozym 435® (=immobilized lipase from Candida antarctica; 7300 U/g). Stirring is continued at room temperature and the progress of the reaction is monitored by gas chromatographic sample analysis. After 1 hour, a conversion of 51% is reached. At this stage, the reaction is terminated by filtering off the enzyme. In the filtrate that remains, the (S)-enantiomer of 1-(4-chloro-phenyl)-ethylamine has an ee value of 89.1%, while the (R)-enantiomer of N-[1-(4-chloro-phenyl)-ethyl]chloroacetamide is obtained with an ee value of 95.5%.
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.